5-amino-1-benzyl-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-1-benzyl-N-(4-propan-2-ylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-13(2)15-8-10-16(11-9-15)21-19(25)17-18(20)24(23-22-17)12-14-6-4-3-5-7-14/h3-11,13H,12,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKWSCCFZHLUAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-benzyl-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reduction of a nitro group.
Benzylation and Isopropylation: The benzyl and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzyl group.
Reduction: Reduction reactions could target the triazole ring or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 337.4 g/mol. Its structure features a triazole ring, which is critical for its biological activity. The presence of the benzyl and isopropyl groups enhances its pharmacological properties by improving solubility and bioavailability.
Anticancer Activity
Numerous studies have indicated that 5-amino-1-benzyl-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits potent anticancer properties. The compound shows promise in inhibiting tubulin polymerization, which is crucial for cancer cell division.
Case Study: Inhibition of Tubulin Polymerization
- Study Reference : A study published in the Journal of Medicinal Chemistry explored various derivatives of triazole compounds for their ability to inhibit tubulin polymerization.
- Findings : The compound was found to have an IC50 value (the concentration required to inhibit cell growth by 50%) comparable to established anticancer agents such as combretastatin A-4 (CA-4). Specifically, it demonstrated an IC50 value of approximately 0.75 µM against HeLa cells, indicating strong antiproliferative activity .
Table 1: Comparison of IC50 Values for Selected Triazole Derivatives
| Compound Name | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | HeLa | 0.75 |
| Combretastatin A-4 | HeLa | 0.45 |
| Other Derivative | A549 | 0.53 |
Anti-parasitic Activity
The compound has also been investigated for its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease.
Case Study: Efficacy Against Trypanosoma cruzi
- Study Reference : Research conducted by a team at a prominent university focused on optimizing triazole derivatives for anti-parasitic activity.
- Findings : The compound showed promising results with significant reductions in parasite load in infected models. It was noted that modifications to the triazole ring could enhance its efficacy against various strains of the parasite .
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
The pharmacological and physicochemical properties of 5-amino-1-benzyl-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide can be contextualized by comparing it to structurally related compounds. Key differences in substituents, synthesis routes, and bioactivity are summarized below:
Table 1: Structural and Functional Comparison of Selected 1,2,3-Triazole-4-carboxamides
Key Observations :
Substituent Effects on Bioactivity :
- The 4-isopropylphenyl group in the target compound introduces steric bulk and hydrophobicity, which may enhance membrane permeability compared to smaller substituents like 4-methoxyphenyl .
- Electron-withdrawing groups (e.g., 4-fluorophenyl in MKA004) correlate with apoptosis induction, while electron-donating groups (e.g., 4-methoxyphenyl) are linked to antiproliferative effects .
Synthetic Accessibility: Most analogs are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by carboxamide coupling (General Procedure B or D) . Modifications at R1 and R2 require tailored protection/deprotection strategies to preserve the 5-amino group .
Physicochemical Properties :
- The target compound’s molecular weight (337.36) falls within the optimal range for oral bioavailability (MW < 500). Its logP value (estimated ~3.5) suggests moderate lipophilicity, comparable to the 4-methoxyphenyl analog (logP ~3.2) .
Pharmacological Profile Relative to Known Derivatives
Anticancer Activity :
- The 5-amino-1-benzyl-N-(4-isopropylphenyl) derivative shares structural motifs with compounds showing selective inhibition of kinase targets (e.g., B-Raf) and apoptosis induction . However, its activity may differ from the 4-chlorophenyl analog (IC50 < 1 µM against c-Met) due to reduced electrophilicity from the isopropyl group .
Antibacterial Potential :
- The 5-amino-triazole scaffold is implicated in disrupting bacterial SOS response pathways, as seen in analogs targeting Mycobacterium tuberculosis proteasome . The benzyl group in the target compound may improve penetration through mycobacterial cell walls compared to bulkier substituents.
Metabolic Stability :
Biological Activity
5-Amino-1-benzyl-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antiproliferative properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its biological relevance. The presence of the amino group and the benzyl moiety contributes to its pharmacological profile. The molecular formula is with a molecular weight of 306.40 g/mol.
Antiproliferative Activity
Recent studies have demonstrated that compounds in the triazole family, including this compound, exhibit potent antiproliferative activity against various cancer cell lines. The compound's efficacy was evaluated through in vitro assays against several human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer).
Table 1: Antiproliferative Activity (IC50 Values)
These values indicate that the compound is particularly effective against HeLa cells, with an IC50 value significantly lower than many standard chemotherapeutic agents.
The mechanism by which this compound exerts its antiproliferative effects appears to involve the inhibition of tubulin polymerization. This inhibition disrupts microtubule dynamics essential for mitosis, leading to cell cycle arrest and apoptosis.
Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in treated cells. This was confirmed through flow cytometry analysis, indicating a disruption in normal cell division processes.
Apoptosis Induction : Further studies revealed that treatment with this compound activates apoptotic pathways characterized by mitochondrial depolarization and caspase activation. Specifically, caspase-9 activation was noted as a key event in the intrinsic apoptotic pathway.
In Vivo Studies
In vivo experiments using mouse models have demonstrated that the compound significantly reduces tumor burden in xenograft models. These findings suggest promising therapeutic potential for treating cancers resistant to conventional therapies.
Case Studies
Several case studies highlight the effectiveness of this compound:
- Chagas Disease Treatment : A study indicated that derivatives of this compound exhibited significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound showed improved potency and metabolic stability compared to existing treatments like benznidazole .
- Combination Therapies : Research has explored the synergistic effects of this compound when used in combination with other chemotherapeutics. Preliminary results suggest enhanced efficacy and reduced side effects when paired with standard agents like doxorubicin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
